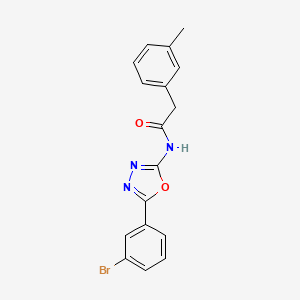

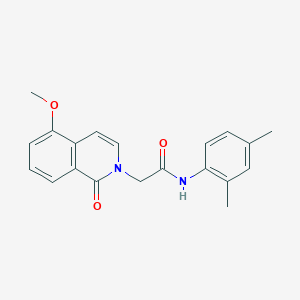

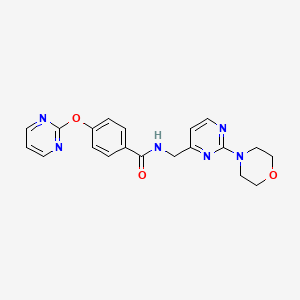

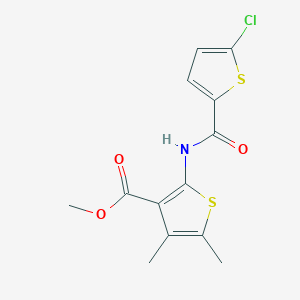

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

1,2,4-oxadiazole derivatives have been found to exhibit significant anticancer properties. They are explored for their potential to inhibit various cancer cell lines and could be key in developing new anticancer drugs .

Anti-inflammatory and Analgesic Properties

These derivatives also show promising anti-inflammatory and analgesic effects. They are studied for their use in treating conditions that involve inflammation and pain .

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal activities of 1,2,4-oxadiazole derivatives make them candidates for new antibiotics and antifungal agents, addressing the growing concern of drug resistance .

Antiviral and Anti-HIV Potential

Research indicates that 1,2,4-oxadiazole compounds could play a role in antiviral therapies, including treatment against HIV, due to their inhibitory effects on viral replication .

Antidiabetic Activity

These derivatives are being investigated for their antidiabetic activity, which could lead to new treatments for diabetes by targeting various pathways involved in the disease .

Nematocidal Activity

Some 1,2,4-oxadiazole derivatives have shown excellent nematocidal activity, which could be useful in agricultural settings to protect crops from nematode infestations .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from p-toluidine and ethyl chloroformate. The second intermediate is 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 2,4-dimethoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl chloroformate", "2,4-dimethoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole", "React p-toluidine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate p-tolyl carbamate.", "Add sodium methoxide to the p-tolyl carbamate to form the final product 3-(p-tolyl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde", "React 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a base such as sodium acetate to form the intermediate 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Decarboxylate the intermediate using a dehydrating agent such as thionyl chloride to form the final product 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde.", "Step 3: Coupling of intermediates to form final product", "React the two intermediates, 3-(p-tolyl)-1,2,4-oxadiazole and 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, in the presence of a condensing agent such as phosphorus oxychloride to form the final product '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole'." ] } | |

CAS RN |

1187346-02-6 |

Product Name |

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole |

Molecular Formula |

C20H18N4O3 |

Molecular Weight |

362.389 |

IUPAC Name |

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |

InChI Key |

MDSORRMSQWPXNS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B2939794.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2939797.png)

![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2939806.png)

![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)